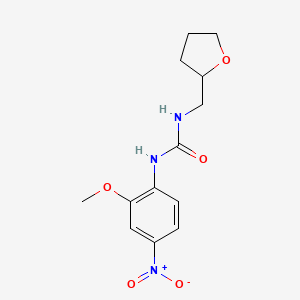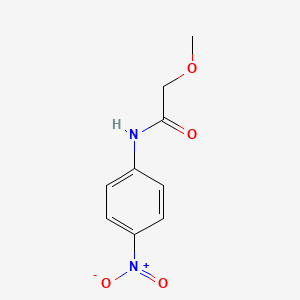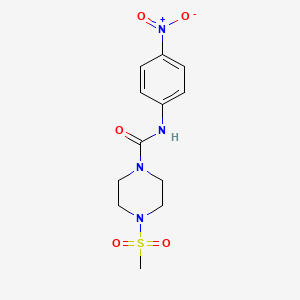![molecular formula C19H24N2O3S B4117570 N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B4117570.png)
N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide
Übersicht
Beschreibung
N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white to off-white powder that is soluble in organic solvents like DMSO and ethanol. This compound is also known as MSAL, and it is widely used in biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide is through the inhibition of proteases. It binds to the active site of the protease and prevents the substrate from binding, thereby inhibiting the protease activity. This compound has been found to be a potent inhibitor of several proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to reduce inflammation in animal models of inflammation. Additionally, it has been found to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide in lab experiments is its high potency as a protease inhibitor. This compound has been found to be a potent inhibitor of several proteases, making it a valuable tool for studying protease activity. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some cell lines at high concentrations, and caution should be taken when using this compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide. One area of research is the development of new protease inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in cancer, inflammation, and neurodegenerative diseases. Additionally, more studies are needed to determine the safety and toxicity of this compound in humans.
Conclusion:
In conclusion, this compound is a valuable compound for scientific research due to its potent protease inhibitory activity. It has been found to have several biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While caution should be taken when using this compound in lab experiments, there are several future directions for research on this compound, including the development of new protease inhibitors and investigation of its therapeutic potential in various diseases.
Wissenschaftliche Forschungsanwendungen
N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide has been widely used in scientific research to study various biological processes. It is commonly used as a protease inhibitor and has been found to inhibit the activity of several proteases, including trypsin, chymotrypsin, and elastase. This compound has also been used to study the role of proteases in cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-(2,4,6-trimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-12-6-8-17(9-7-12)25(23,24)21-16(5)19(22)20-18-14(3)10-13(2)11-15(18)4/h6-11,16,21H,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSIQXYYKYNRDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromophenyl)-2-{5-[(2-isopropyl-5-methylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4117491.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxyphenyl)alaninamide](/img/structure/B4117498.png)
![N-(4-bromophenyl)-2-{[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4117505.png)
![2-[2-(1,3-benzodioxol-5-yloxy)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4117510.png)
![ethyl 2-({1-[(4-methylphenyl)sulfonyl]-5-oxoprolyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4117522.png)
![1-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)-3-piperidinecarboxamide](/img/structure/B4117529.png)

![N-(3,4-dichlorophenyl)-2-(4-methyl-5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B4117543.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4117551.png)
![ethyl 4-({[2-(5-bromo-2-hydroxybenzoyl)hydrazino]carbonyl}amino)benzoate](/img/structure/B4117576.png)


![2-{[(2-fluorobenzyl)thio]acetyl}-N-(4-nitrophenyl)hydrazinecarbothioamide](/img/structure/B4117593.png)
